molecular formula C7H8ClN5 B13706992 3-Amino-5-(2-pyrazinyl)pyrazole Hydrochloride

3-Amino-5-(2-pyrazinyl)pyrazole Hydrochloride

Cat. No.: B13706992
M. Wt: 197.62 g/mol
InChI Key: HJUFQHDHKPSFDG-UHFFFAOYSA-N
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Description

3-Amino-5-(2-pyrazinyl)pyrazole Hydrochloride is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is particularly interesting due to its unique structure, which includes both amino and pyrazinyl groups, making it a valuable scaffold for the development of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-(2-pyrazinyl)pyrazole Hydrochloride typically involves the reaction of 2-chloropyrazine with hydrazine hydrate to form 2-pyrazinylhydrazine. This intermediate is then reacted with ethyl acetoacetate to yield the desired pyrazole derivative. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-(2-pyrazinyl)pyrazole Hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-5-(2-pyrazinyl)pyrazole Hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-5-(2-pyrazinyl)pyrazole Hydrochloride involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with receptors, modulating their signaling pathways. These interactions are mediated by the compound’s unique structure, which allows it to form specific hydrogen bonds and hydrophobic interactions with its targets .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-5-(2-furyl)pyrazole
  • 3-Amino-5-(2-thienyl)pyrazole
  • 3-Amino-5-(2-pyridyl)pyrazole

Uniqueness

3-Amino-5-(2-pyrazinyl)pyrazole Hydrochloride is unique due to its pyrazinyl group, which imparts distinct electronic properties compared to other similar compounds. This uniqueness makes it particularly valuable for the development of pharmaceuticals with specific biological activities .

Properties

Molecular Formula

C7H8ClN5

Molecular Weight

197.62 g/mol

IUPAC Name

5-pyrazin-2-yl-1H-pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C7H7N5.ClH/c8-7-3-5(11-12-7)6-4-9-1-2-10-6;/h1-4H,(H3,8,11,12);1H

InChI Key

HJUFQHDHKPSFDG-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=N1)C2=CC(=NN2)N.Cl

Origin of Product

United States

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